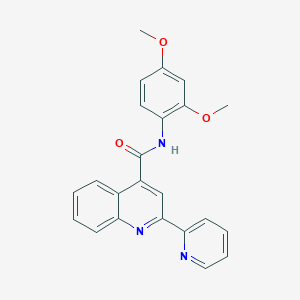

N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide

Description

N-(2,4-Dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide is a quinoline-based compound featuring a 2,4-dimethoxyphenyl carboxamide group and a pyridinyl substituent. Its structure combines aromatic and heterocyclic moieties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar aromatic systems are critical for binding.

Properties

CAS No. |

377762-51-1 |

|---|---|

Molecular Formula |

C23H19N3O3 |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O3/c1-28-15-10-11-20(22(13-15)29-2)26-23(27)17-14-21(19-9-5-6-12-24-19)25-18-8-4-3-7-16(17)18/h3-14H,1-2H3,(H,26,27) |

InChI Key |

DLGGGAYRDCCUBI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)OC |

solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

Introduction of the Pyridin-2-yl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.

Attachment of the 2,4-Dimethoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with a 2,4-dimethoxyphenyl halide under basic conditions.

Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.

Substitution: Nucleophilic substitution reactions can occur at the 2,4-dimethoxyphenyl group, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.

Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

Protein Kinases: The compound can inhibit the activity of protein kinases, which are involved in cell growth and signaling.

Phosphodiesterases: It can also inhibit the activity of phosphodiesterases, which regulate intracellular signaling pathways.

Bacterial RNA Polymerase: The compound has been shown to interact with the switch region of bacterial RNA polymerase, inhibiting bacterial gene transcription.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoline Derivatives with Varied Substituents

2-(4-Methylphenyl)-N-(2-Pyridinyl)-4-Quinolinecarboxamide (CAS 352677-16-8)

- Molecular Formula : C₂₂H₁₇N₃O

- Key Features: A methyl group on the phenyl ring and a pyridinyl group at the quinoline-4-carboxamide position.

- Molecular docking studies (e.g., AutoDock Vina) suggest that the absence of methoxy groups may decrease hydrogen-bonding interactions with polar residues in binding pockets .

2-(4-Ethylphenyl)-N-(2-Pyridinylmethyl)-4-Quinolinecarboxamide (CAS 445017-59-4)

- Molecular Formula : C₂₄H₂₁N₃O

- Key Features : An ethylphenyl substituent and a pyridinylmethyl group.

- Comparison : The ethyl group further enhances lipophilicity (logP ~4.2 estimated), while the pyridinylmethyl linker introduces conformational flexibility. This may improve binding to allosteric sites but reduce planarity, a critical factor for intercalation or kinase inhibition .

Heterocyclic Core Modifications

N-(2,4-Dimethoxyphenyl)-4-(4-Hydroxyphenyl)-6-Methyl-2-Sulfanylidene-3,4-Dihydro-1H-Pyrimidine-5-Carboxamide

- Molecular Formula: Not explicitly provided ().

- Key Features : A dihydropyrimidine core with a sulfanylidene group and a 4-hydroxyphenyl substituent.

- The sulfanylidene group introduces polarity, improving solubility but possibly destabilizing interactions with hydrophobic pockets .

(S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-Methylpropanoyl]Pyrrolidine-2-Carboxamido}-3,4,5,6-Tetrahydro-2H-Quinolizine-2-Carboxamide

- Key Features: A tetrahydroquinolizine core with a complex peptidomimetic side chain.

- Comparison: The saturated quinolizine system and peptidic substituents suggest a role in protease or GPCR modulation, contrasting with the fully aromatic quinoline’s preference for kinase targets. The methoxybenzamido group may mimic the target compound’s dimethoxyphenyl motif in hydrogen-bonding interactions .

Benzothiazole and Pyridine Analogs

(E)-N-(Benzothiazole-2-yl)-3-(2,4-Dimethoxyphenyl)Acrylamide

- Key Features : Benzothiazole core with a 2,4-dimethoxyphenyl acrylamide side chain.

4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide (CAS 284462-37-9)

- Molecular Formula : C₁₃H₁₃N₃O₂

- Key Features: Pyridine core with an aminophenoxy substituent.

- Comparison: The aminophenoxy group increases water solubility (logP ~1.8) and enables hydrogen bonding. However, the smaller pyridine core lacks the extended π-system of quinoline, limiting stacking interactions in nucleic acid or protein binding .

Comparative Analysis Table

| Compound | Core Structure | Key Substituents | Molecular Weight | logP* | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | Quinoline | 2,4-Dimethoxyphenyl, Pyridinyl | ~378.4 | ~3.5 | High planarity, moderate solubility |

| 2-(4-Methylphenyl)-N-(2-Pyridinyl)-... | Quinoline | 4-Methylphenyl, Pyridinyl | 339.4 | ~4.0 | Enhanced hydrophobicity |

| 2-(4-Ethylphenyl)-N-(2-Pyridinylmethyl)-... | Quinoline | 4-Ethylphenyl, Pyridinylmethyl | 367.4 | ~4.2 | Flexible linker, higher lipophilicity |

| (E)-N-(Benzothiazole-2-yl)-3-(2,4-... | Benzothiazole | 2,4-Dimethoxyphenyl acrylamide | ~354.4 | ~2.8 | Covalent binding potential |

| 4-(4-Aminophenoxy)-N-Methylpyridine... | Pyridine | 4-Aminophenoxy, Methyl | 259.3 | ~1.8 | High solubility, H-bond donor |

*Estimated using fragment-based methods.

Research Findings and Implications

- Binding Affinity : Docking simulations (AutoDock Vina) indicate that the target compound’s dimethoxyphenyl group forms stable hydrogen bonds with kinase ATP pockets (e.g., EGFR), whereas ethyl/methyl analogs rely more on hydrophobic interactions .

- Solubility vs. Permeability : The pyridine analog (CAS 284462-37-9) exhibits superior aqueous solubility but lower cell permeability compared to the target compound, highlighting a trade-off in drug design .

- Synthetic Accessibility: Benzothiazole derivatives () are often synthesized via shorter routes than quinoline-based compounds, making them cost-effective for initial screening .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide is , with a molecular weight of approximately 390.44 g/mol. Its structure features a quinoline core substituted with a 2,4-dimethoxyphenyl group and a pyridine moiety, which contribute to its unique biological properties.

Biological Activities

Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide may possess significant anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancers . The specific mechanisms through which this compound exerts its anticancer effects are still under investigation.

- Mechanism of Action : Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Interaction studies are essential to elucidate how it binds to biological targets and its subsequent effects on cellular pathways.

Research Findings

Several studies have examined the biological activity and mechanisms of action of related compounds. Below is a summary of notable findings:

Case Studies

- Anticancer Efficacy : In a study evaluating the anticancer activity of various quinoline derivatives, N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide was found to exhibit promising results against several cancer cell lines. The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent.

- Mechanism-Based Approaches : Research into the mechanism-based approaches for anticancer drugs has highlighted the importance of understanding how compounds like N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide interact at the molecular level with cancer cells. This research points towards the need for further exploration into its specific pathways and targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.